1-ethynyl-2,4-dimethoxybenzene
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Overview
Description
1-Ethynyl-2,4-dimethoxybenzene is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of an ethynyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,4-dimethoxybenzene can be synthesized through several methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of 2,4-dimethoxyiodobenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Electrophilic Aromatic Substitution: Another approach involves the electrophilic substitution of 2,4-dimethoxybenzene with an ethynylating agent.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Scientific Research Applications
1-Ethynyl-2,4-dimethoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethynyl-2,4-dimethoxybenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the ethynyl group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Enzyme Inhibition: Potential to inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
1-Ethynyl-2,4-dimethoxybenzene can be compared with other similar compounds, such as:
1-Ethynyl-3,5-dimethoxybenzene: Similar structure but with methoxy groups at different positions, affecting its reactivity and applications.
4-Ethynyl-1,2-dimethoxybenzene: Another isomer with different substitution patterns, leading to variations in chemical behavior and uses.
Properties
CAS No. |
77336-36-8 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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